molecular formula C12H17BrFNO B7939929 6-(4-Bromo-3-fluorophenoxy)hexan-1-amine

6-(4-Bromo-3-fluorophenoxy)hexan-1-amine

Cat. No.: B7939929
M. Wt: 290.17 g/mol
InChI Key: LFYAUQRPRIMDOR-UHFFFAOYSA-N
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Description

6-(4-Bromo-3-fluorophenoxy)hexan-1-amine is an organic compound that features a hexylamine chain attached to a 4-bromo-3-fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromo-3-fluorophenoxy)hexan-1-amine typically involves the reaction of 4-bromo-3-fluorophenol with hexylamine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromo-3-fluorophenoxy)hexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent like DMF or THF.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted phenoxy-hexylamines.

Scientific Research Applications

6-(4-Bromo-3-fluorophenoxy)hexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Bromo-3-fluorophenoxy)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-fluorophenol: A precursor in the synthesis of 6-(4-Bromo-3-fluorophenoxy)hexan-1-amine.

    4-Bromo-3-(trifluoromethyl)aniline: Another fluorinated aromatic compound with similar chemical properties.

    6-(4-Bromo-3-fluorophenoxy)hexanenitrile: A related compound with a nitrile group instead of an amine group.

Uniqueness

This compound is unique due to its specific combination of a bromo, fluoro, and hexylamine group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in different fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

6-(4-bromo-3-fluorophenoxy)hexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrFNO/c13-11-6-5-10(9-12(11)14)16-8-4-2-1-3-7-15/h5-6,9H,1-4,7-8,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYAUQRPRIMDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCCCCN)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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